Bienvenue dans la boutique en ligne BenchChem!

N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Kinase inhibition c-Kit D816V mutant Targeted cancer therapy

N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1396867-75-6; molecular formula C₁₄H₁₅F₃N₂O₃S₂; MW 366.37 g/mol) is a synthetic small-molecule sulfonamide that incorporates a 2,4-dimethylthiazole heterocycle linked via a methylene bridge to a 4-(trifluoromethoxy)benzenesulfonamide moiety. The compound belongs to the thiazole-benzenesulfonamide hybrid class, a privileged scaffold in medicinal chemistry with documented inhibitory activity across multiple target families including carbonic anhydrases, kinases, and protein-protein interactions.

Molecular Formula C13H13F3N2O3S2
Molecular Weight 366.37
CAS No. 1396867-75-6
Cat. No. B2401352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
CAS1396867-75-6
Molecular FormulaC13H13F3N2O3S2
Molecular Weight366.37
Structural Identifiers
SMILESCC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C13H13F3N2O3S2/c1-8-12(22-9(2)18-8)7-17-23(19,20)11-5-3-10(4-6-11)21-13(14,15)16/h3-6,17H,7H2,1-2H3
InChIKeyCFMUAEWPWNKLGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2,4-Dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1396867-75-6): Structural Identity, Physicochemical Profile, and Research-Grade Availability


N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1396867-75-6; molecular formula C₁₄H₁₅F₃N₂O₃S₂; MW 366.37 g/mol) is a synthetic small-molecule sulfonamide that incorporates a 2,4-dimethylthiazole heterocycle linked via a methylene bridge to a 4-(trifluoromethoxy)benzenesulfonamide moiety [1]. The compound belongs to the thiazole-benzenesulfonamide hybrid class, a privileged scaffold in medicinal chemistry with documented inhibitory activity across multiple target families including carbonic anhydrases, kinases, and protein-protein interactions [2][3]. The 4-trifluoromethoxy (–OCF₃) substituent imparts distinct electronic character (Hammett σₚ ≈ 0.35) and moderate lipophilicity (calculated logP of the core 4-(trifluoromethoxy)benzenesulfonamide fragment is 1.7; XLogP3) relative to non-fluorinated or halogenated analogs [1]. This compound is supplied as a research-grade screening compound and building block for structure-activity relationship (SAR) exploration; it is not approved for diagnostic or therapeutic use .

Why N-((2,4-Dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide Cannot Be Interchanged with Common Thiazole-Sulfonamide Analogs


Thiazole-benzenesulfonamide hybrids are a broad class with widely divergent target engagement and potency profiles that are exquisitely sensitive to the nature and position of substituents on both the thiazole and phenyl rings [1]. Within the subclass bearing the 2,4-dimethylthiazol-5-yl methyl linker, the para substituent on the benzenesulfonamide ring is a critical potency determinant: electron-withdrawing groups such as –OCF₃ and –CF₃ confer substantially different binding interactions compared to electron-donating groups (e.g., –OBut) or halogen substituents (e.g., –Br) [2]. In a representative kinase inhibition dataset, a structurally related compound (Plexxikon P-0664) bearing the identical 2,4-dimethylthiazol-5-yl and 4-(trifluoromethoxy)benzenesulfonamide motifs demonstrated a Ki of 500 nM against the c-Kit D816V mutant, whereas a close analog (P-0541) with a modified sulfonamide substituent showed an approximately 11-fold weaker Ki of 5.5 µM under identical assay conditions [3][4]. Furthermore, thiazole-benzenesulfonamide carbonic anhydrase inhibitors exhibit isoform selectivity shifts of over 10-fold depending solely on the aryl substitution pattern [1]. These data demonstrate that even single-atom or single-position modifications to the benzenesulfonamide substituent can produce order-of-magnitude changes in target affinity; consequently, generic substitution without confirmatory bioassay data introduces unacceptable risk of loss of potency, altered selectivity, or complete inactivity in a given assay system [1][3].

Quantitative Differentiation Evidence: N-((2,4-Dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide vs. Closest Structural Analogs


c-Kit D816V Kinase Inhibition: Structurally Related 4-(Trifluoromethoxy)benzenesulfonamide Motif Demonstrates 11-Fold Higher Affinity than a Non-Fluorinated Sulfonamide Comparator

Compound P-0664 (US10227357), which incorporates the identical 4-(trifluoromethoxy)benzenesulfonamide motif linked to a 2,4-dimethylthiazol-5-yl-containing scaffold, exhibits a Ki of 500 nM against the oncogenic c-Kit D816V mutant kinase. In contrast, Compound P-0541, a structurally related analog from the same patent series bearing a different sulfonamide substituent, shows a Ki of 5,500 nM (5.5 µM) under identical assay conditions—an approximately 11-fold reduction in binding affinity [1][2]. Both measurements were obtained using the same engineered BaF3-FL KIT D816V cell-based assay system in the Plexxikon kinase inhibitor program [1]. Note: This is cross-study comparable evidence derived from a close structural analog sharing the key 4-(trifluoromethoxy)benzenesulfonamide pharmacophore; direct Ki data for CAS 1396867-75-6 against this target have not been reported in the public domain.

Kinase inhibition c-Kit D816V mutant Targeted cancer therapy Plexxikon scaffold

Electronic Modulation: 4-Trifluoromethoxy Substituent Confers a Distinct Hammett Electronic Profile vs. Bromo, Butoxy, and Trifluoromethyl Analogs

The 4-trifluoromethoxy (–OCF₃) group in the target compound is a moderately strong electron-withdrawing substituent (Hammett σₚ ≈ 0.35) that exerts its electronic influence through a combination of inductive withdrawal and resonance donation [1][2]. This electronic profile differs fundamentally from close analogs: (a) 4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide (CAS 1396566-68-9) carries a –Br substituent with σₚ ≈ 0.23 (weaker withdrawal, no resonance contribution) ; (b) 4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide (CAS 1396578-47-4) carries a –OBut substituent with σₚ ≈ –0.32 (moderate electron donation, opposite polarity) [3]; (c) the positional isomer N-((2,4-dimethylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide places the –CF₃ group at the ortho position, altering both steric and electronic topology [3]. These electronic differences translate into distinct hydrogen-bond acceptor capacities, dipole moments, and charge distributions that directly modulate binding to protein targets—particularly to zinc-containing active sites (e.g., carbonic anhydrases) where the sulfonamide –NH⁻ group serves as the zinc-binding moiety [1].

Structure-Activity Relationship Electronic effects Hammett constant Substituent engineering

Carbonic Anhydrase Inhibition: Thiazole-Benzenesulfonamide Hybrid Class Achieves Nanomolar-to-Submicromolar Potency Comparable to Acetazolamide in Human Isoforms

In a systematic study of 12 sulfonamide-bearing thiazole compounds, the most active derivative (compound 5b) demonstrated IC₅₀ = 0.35 µM (Ki = 0.33 µM) against both human carbonic anhydrase isoforms hCA I and hCA II, placing it within the potency range of the clinically used CA inhibitor acetazolamide [1]. While this exact compound is not the target compound (CAS 1396867-75-6), the active scaffold—a benzenesulfonamide linked to a thiazole ring—is identical, and the sulfonamide –NH– group serves as the zinc-binding warhead common to all members of this class [1][2]. More recently, novel benzenesulfonamide derivatives incorporating thiazole moieties have demonstrated even greater potency against the tumor-associated isoforms CA IX (IC₅₀ range 25–52 nM) and CA XII (IC₅₀ range 31–80 nM), outperforming acetazolamide (IC₅₀ = 63 nM for CA IX and 92 nM for CA XII) [2]. The 4-trifluoromethoxy substituent is expected to modulate isoform selectivity through altered interactions with the hydrophobic pocket adjacent to the active site [3]. Note: This is class-level inference; direct CA inhibition data for CAS 1396867-75-6 have not been published.

Carbonic anhydrase inhibition hCA I hCA II Sulfonamide zinc-binding Isoform selectivity

Anticancer Antiproliferative Activity: Thiazol-2-yl Sulfonamide Class Demonstrates IC₅₀ Values of 2.74–8.17 µM Across Multiple Cancer Cell Lines, with Substituent-Dependent Potency Modulation

A systematic SAR study of 20 thiazol-2-yl-substituted sulfonamide derivatives (compounds 7a–7j and 8a–8j) demonstrated broad antiproliferative activity against a panel of four human cancer cell lines—MCF-7 (breast), HeLa (cervical), A-549 (lung), and Du-145 (prostate)—with IC₅₀ values ranging from 2.74 to 8.17 µM, as determined by MTT assay with doxorubicin as the positive control . Within this series, compounds bearing butyl and pentyl alkyl chains on the sulfonamide moiety (7d, 7e, 8a, 8d, 8e) were identified as the most active, demonstrating that the nature of the substituent on the benzenesulfonamide ring directly governs antiproliferative potency . Separately, thiazole-sulfonamide hybrids evaluated against NCI–H226 lung carcinoma cells showed that fluoro-substituted derivatives achieved the highest potency (IC₅₀ = 16.10 µg/mL) and selectivity (Selectivity Index = 183.79 vs. WI-38 fibroblasts) compared to halogen- and nitro-substituted analogs [1]. The target compound (CAS 1396867-75-6), featuring a 4-OCF₃ substituent, occupies a distinct SAR position that is not represented by alkyl-, halogen-, or nitro-substituted analogs in these published series, making it a valuable comparator for extending the current SAR landscape [2].

Anticancer activity MTT assay MCF-7 HeLa A-549 Du-145 Structure-activity relationship

Lipophilicity Modulation: 4-Trifluoromethoxy Group Provides a Balanced logP Window (~2.5–3.2) for Membrane Permeability vs. Aqueous Solubility Compared to Polar and Highly Lipophilic Analogs

The core 4-(trifluoromethoxy)benzenesulfonamide fragment (CAS 1513-45-7) has an experimentally consistent calculated logP (XLogP3) of 1.7 [1]. When elaborated into the full target compound through the addition of the 2,4-dimethylthiazole-methyl moiety, the overall calculated logP is estimated to fall within the range of approximately 2.5 to 3.2, a window considered favorable for passive membrane permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility . This represents a critical differentiation from close analogs: the 4-butoxy analog (CAS 1396578-47-4) is substantially more lipophilic (estimated ΔlogP ≈ +1.0 to +1.5) due to the four-carbon alkyl chain, potentially leading to poor aqueous solubility (<0.1 mg/mL) and increased non-specific protein binding ; conversely, the unsubstituted or halogen-substituted analogs may exhibit lower logP values but lack the metabolic stability advantages conferred by the electron-withdrawing –OCF₃ group, which protects the para position from cytochrome P450-mediated oxidative metabolism [2]. The trifluoromethoxy group thus occupies a 'Goldilocks' lipophilicity-electronic space that is not simultaneously achievable with alkoxy, halo, or alkyl substituents [2].

Lipophilicity logP Membrane permeability Drug-likeness Physicochemical optimization

Validated Research and Procurement Application Scenarios for N-((2,4-Dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1396867-75-6)


Kinase Inhibitor Lead Optimization: c-Kit D816V and Related Oncogenic Kinase Programs

Research groups developing targeted therapies for c-Kit-driven malignancies (systemic mastocytosis, GIST with D816V resistance mutation) can utilize CAS 1396867-75-6 as a scaffold-hopping starting point or SAR probe. The close structural analog P-0664 from the Plexxikon kinase inhibitor program (US10227357), which shares the identical 2,4-dimethylthiazol-5-yl and 4-(trifluoromethoxy)benzenesulfonamide motifs, has demonstrated Ki = 500 nM against c-Kit D816V in BaF3-FL engineered cell assays, establishing proof-of-target-engagement for this chemotype [1]. By procuring CAS 1396867-75-6—which represents a structurally simplified analog lacking the pyrrolopyrimidine-piperidine linker—medicinal chemists can deconvolute the contribution of the benzenesulfonamide-thiazole core to binding affinity and systematically explore linker optimization without confounding contributions from the extended scaffold.

Carbonic Anhydrase Isoform Selectivity Profiling and Sulfonamide Zinc-Binding Warhead Optimization

The thiazole-benzenesulfonamide class has well-validated carbonic anhydrase inhibitory activity across multiple human isoforms, with published IC₅₀ values ranging from 0.35 µM to low nanomolar depending on substitution pattern [2][3]. CAS 1396867-75-6, with its 4-trifluoromethoxy substituent, provides a distinct electronic and steric probe for mapping the hydrophobic pocket adjacent to the catalytic zinc ion. Academic and industrial groups engaged in CA inhibitor development for glaucoma, cancer (CA IX/XII), or epilepsy can incorporate this compound into isoform selectivity panels alongside acetazolamide and established sulfonamide inhibitors. The electron-withdrawing nature of the –OCF₃ group is predicted to modulate the pKa of the sulfonamide –NH– zinc-binding moiety, potentially shifting the pH-dependent inhibition profile in ways not achievable with electron-donating or halogen substituents [2].

Anticancer SAR Expansion: Benchmarking Against Established Thiazole-Sulfonamide Cytotoxicity Baselines

Published structure-activity relationship studies on thiazol-2-yl sulfonamide derivatives have established a quantitative anticancer activity baseline of IC₅₀ = 2.74–8.17 µM across MCF-7, HeLa, A-549, and Du-145 cell lines (MTT assay), with doxorubicin as the positive control . Critically, the existing SAR landscape covers alkyl (butyl, pentyl), halogen, and nitro substituents on the benzenesulfonamide ring but does not include the 4-trifluoromethoxy group represented by CAS 1396867-75-6. By screening this compound in the same panel of cell lines, researchers can determine whether the –OCF₃ substituent enhances or attenuates antiproliferative activity relative to the class baseline, directly extending the published SAR and potentially identifying a new potency or selectivity cluster. This application is directly actionable using standard MTT assay protocols and commercially available cell lines .

Physicochemical Property Benchmarking and In Vitro Assay Optimization for Fluorinated Sulfonamide Probe Compounds

For screening laboratories and core facilities that maintain compound libraries for target-agnostic phenotypic screening, CAS 1396867-75-6 serves as a well-characterized physicochemical reference compound within the thiazole-sulfonamide chemical space. Its estimated logP (~2.5–3.2) places it within the favorable drug-like range for cell permeability, while the electron-withdrawing –OCF₃ group provides metabolic stability advantages over non-fluorinated analogs [4]. Procurement of this specific compound—rather than the more lipophilic 4-butoxy analog or the metabolically labile 4-bromo analog—reduces the risk of assay interference from compound precipitation, non-specific protein binding, or rapid oxidative degradation. This compound can be used to validate assay conditions (DMSO tolerance, serum protein binding effects, incubation time windows) for the broader thiazole-benzenesulfonamide screening set [4].

Quote Request

Request a Quote for N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.